N-(3-methoxyphenyl)-2-(2-((pyridin-4-ylmethyl)thio)thiazol-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-methoxyphenyl)-2-(2-((pyridin-4-ylmethyl)thio)thiazol-4-yl)acetamide, also known as MPTAT, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MPTAT belongs to the class of thiazole compounds, which have been found to possess various biological activities.
Scientific Research Applications
Heterocyclic Synthesis
Research has demonstrated that thiazolo[3,2-a]pyridines, which can be related to the structure of interest, have been synthesized via simple methods from readily accessible intermediates. Such compounds, including thiazol-4-yl acetamides, are significant in heterocyclic chemistry due to their potential biological activities and applications in drug discovery (Ammar et al., 2005).
Antiproliferative Activity
Studies focusing on new functionalized pyridine linked thiazole derivatives, structurally similar to the compound , have shown promising anticancer activity against various cancer cell lines. This includes significant inhibitory effects on liver carcinoma (HepG2) and breast cancer (MCF-7) cells, underscoring the potential of such compounds in cancer therapy (Alqahtani & Bayazeed, 2020).
Corrosion Inhibition
Thiazole based pyridine derivatives have been synthesized and studied for their corrosion inhibition performance on mild steel in acidic environments. Their efficiency in protecting metal surfaces from corrosion makes them valuable in the materials science field, particularly in industries where metal longevity and integrity are crucial (Chaitra, Mohana, & Tandon, 2016).
Antimicrobial and Antiviral Activities
Various studies have investigated the antimicrobial and antiviral potential of thiazole derivatives. For example, compounds with a thiazole core have shown selective inhibition of bacterial growth, including strains resistant to conventional antibiotics. This highlights the potential for developing new antimicrobial agents based on the thiazole scaffold to combat drug-resistant infections (Saravanan et al., 2010).
Inhibition of Kinases
Thiazolyl N-benzyl-substituted acetamide derivatives have been synthesized and evaluated for their inhibitory activity against Src kinase, an enzyme implicated in various cancer types. Such compounds offer a promising avenue for cancer treatment by targeting specific cellular enzymes critical for cancer cell survival and proliferation (Fallah-Tafti et al., 2011).
properties
IUPAC Name |
N-(3-methoxyphenyl)-2-[2-(pyridin-4-ylmethylsulfanyl)-1,3-thiazol-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S2/c1-23-16-4-2-3-14(9-16)20-17(22)10-15-12-25-18(21-15)24-11-13-5-7-19-8-6-13/h2-9,12H,10-11H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHQOKFAYHSOXEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CC2=CSC(=N2)SCC3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methoxyphenyl)-2-(2-((pyridin-4-ylmethyl)thio)thiazol-4-yl)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.